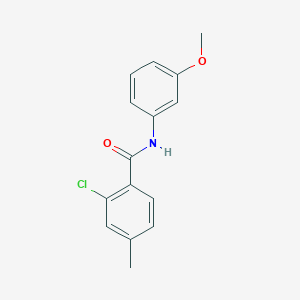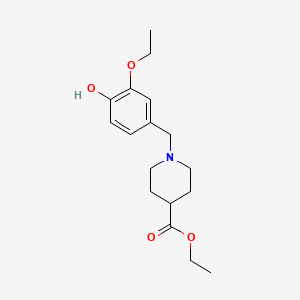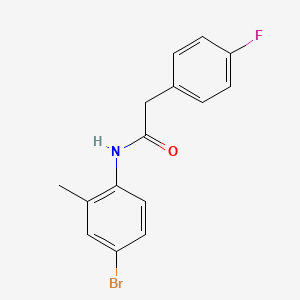![molecular formula C13H9FN4S B5885388 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as "FLT3 inhibitor" and is known to inhibit the activity of FLT3, which is a receptor tyrosine kinase that is commonly found in acute myeloid leukemia (AML) cells.
Mecanismo De Acción
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine works by inhibiting the activity of FLT3, which is a receptor tyrosine kinase that is commonly found in N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine cells. FLT3 plays a crucial role in the proliferation and survival of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine cells, and inhibiting its activity can lead to the death of these cells.
Biochemical and Physiological Effects:
FLT3 inhibitors, including N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, have been shown to induce apoptosis (programmed cell death) in N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine cells. Additionally, these inhibitors have been shown to inhibit the proliferation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine cells and to induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine in lab experiments is its specificity for FLT3. This compound has been shown to selectively inhibit FLT3 without affecting other receptor tyrosine kinases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. One direction is to investigate its potential use in combination with other drugs for the treatment of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. Another direction is to study its potential use in other types of cancer that express FLT3 mutations. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Métodos De Síntesis
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine involves the reaction of 4-fluoroaniline with thioamide and pyrimidine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
FLT3 inhibitors have been extensively studied for their potential use in the treatment of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. FLT3 mutations are commonly found in N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine patients, and these mutations are associated with poor prognosis. FLT3 inhibitors, such as N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, have been shown to be effective in inhibiting the growth of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine cells in vitro and in vivo.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-4-2-9(3-5-10)11-8-19-13(17-11)18-12-15-6-1-7-16-12/h1-8H,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJHIIHWFHKUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)
![2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)
![1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)

![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)

![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)




![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)